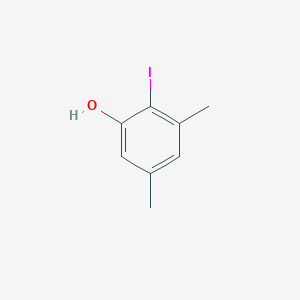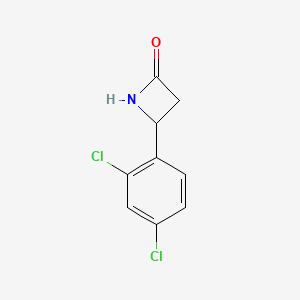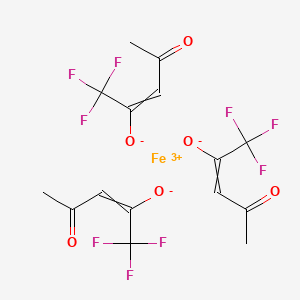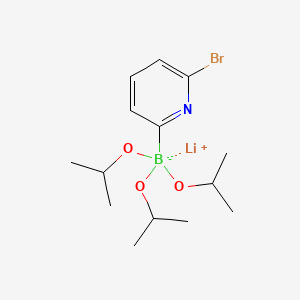
Tetrapotassium hexacyanoruthenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetrapotassium hexacyanoruthenate can be synthesized through the reaction of ruthenium chloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Precipitation of the product by adding ethanol or another suitable solvent.
- Filtration and drying of the precipitate to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, precipitation, and filtration helps in achieving consistent quality .
化学反应分析
Types of Reactions: Tetrapotassium hexacyanoruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New complexes with different ligands replacing the cyanide groups.
科学研究应用
Tetrapotassium hexacyanoruthenate has a wide range of applications in scientific research:
作用机制
The mechanism by which tetrapotassium hexacyanoruthenate exerts its effects involves its ability to form stable complexes with various ligands. The cyanide ligands can coordinate with metal centers, facilitating the formation of cyano-bridged structures. These structures can act as catalysts, enhancing the rate of chemical reactions. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
相似化合物的比较
Potassium hexacyanoferrate(II): Similar in structure but contains iron instead of ruthenium.
Potassium hexacyanocobaltate(III): Contains cobalt and exhibits different redox properties.
Potassium hexacyanoosmate(IV): Contains osmium and is used in different catalytic applications.
Uniqueness: Tetrapotassium hexacyanoruthenate is unique due to the presence of ruthenium, which imparts distinct catalytic and electrochemical properties. Its ability to form stable complexes with a variety of ligands makes it versatile for use in different fields, from industrial applications to scientific research .
属性
分子式 |
C6H2K4N6ORu+ |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
tetrapotassium;ruthenium(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3 |
InChI 键 |
MLDIKVWYYBSJNJ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)



methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)


